
Betahistine hydrochloride
描述
Betahistine hydrochloride is a histamine-like antivertigo agent primarily used to treat symptoms associated with Ménière’s disease, such as vertigo, tinnitus, and hearing loss . It was first approved in the 1970s but was later withdrawn in some regions due to questions about its efficacy . Despite this, it remains widely used in many countries.
准备方法
The preparation of betahistine hydrochloride involves several key steps:
Starting Material: 2-methylpyridine serves as the initial raw material.
Industrial Production: The process is designed to be simple, convenient, and free of hazardous reactions, resulting in a product with over 99.99% purity.
化学反应分析
Betahistine hydrochloride undergoes various chemical reactions:
Oxidation and Reduction: It can be metabolized into 2-pyridylacetic acid, primarily through the action of monoamine oxidase enzymes.
Reagents and Conditions: Common reagents include sodium hydroxide for pH adjustment and medicinal charcoal for purification.
Major Products: The primary metabolite is 2-pyridylacetic acid.
科学研究应用
Ménière's Disease
Betahistine is primarily indicated for managing recurrent vertigo episodes associated with Ménière's disease. Clinical studies have demonstrated its efficacy in reducing the frequency and severity of vertigo attacks:
- A randomized controlled trial assessed betahistine's long-term effects on patients with Ménière’s disease over nine months, showing significant improvements in quality of life and vestibular function compared to placebo .
- Another review concluded that while betahistine is widely used, the clinical evidence supporting its efficacy remains limited and warrants further investigation .
Vestibular Disorders
Beyond Ménière's disease, betahistine has been studied for various vestibular disorders:
- In a preclinical rat model of acute unilateral vestibulopathy, betahistine demonstrated beneficial effects on locomotor recovery and vestibular compensation, emphasizing the importance of dosage and administration route for optimal outcomes .
- The drug has been shown to improve both dynamic and static markers of vestibular compensation following unilateral vestibular lesions .
Table 1: Summary of Key Clinical Trials Involving Betahistine
Pharmacological Insights
The pharmacokinetics of betahistine reveal that its bioavailability can be significantly enhanced when combined with MAO-B inhibitors like selegiline. This combination has been shown to increase plasma concentrations dramatically, suggesting that alternative administration routes (e.g., intravenous or subcutaneous) may offer improved therapeutic outcomes by bypassing first-pass metabolism .
作用机制
Betahistine hydrochloride exerts its effects through multiple mechanisms:
Histamine Receptors: It acts as a weak agonist at histamine H1 receptors and an antagonist at H3 receptors.
Vasodilation: It increases blood flow in the inner ear by causing vasodilation and increasing the permeability of blood vessels.
Endolymphatic Fluid: It helps in the regulation of endolymphatic fluid homeostasis in the ear, which is crucial for treating Ménière’s disease.
相似化合物的比较
Betahistine hydrochloride is compared with other histamine-like compounds:
Histamine: Betahistine is an analogue of histamine but has a different receptor affinity profile.
Phenethylamine and Amphetamine: Structurally related to these compounds, betahistine has unique pharmacological properties due to its specific interactions with histamine receptors.
Similar Compounds: Other similar compounds include 2- (2-pyridyl)ethylamine and 2- (methylamino)ethylpyridine.
This compound stands out due to its specific use in treating vertigo and its unique receptor interactions.
生物活性
Betahistine hydrochloride is a pharmacological agent primarily used in the treatment of Ménière's disease and other vestibular disorders. Its biological activity is primarily mediated through its interactions with histamine receptors, particularly H1 and H3 receptors. This article delves into its mechanisms of action, pharmacodynamics, clinical efficacy, and relevant research findings.
Histamine Receptor Interactions:
- H1 Receptor Agonism: Betahistine acts as a weak agonist at the H1 receptors located on blood vessels in the inner ear. This action leads to vasodilation and increased permeability, which can alleviate symptoms associated with endolymphatic hydrops, a condition characterized by excess fluid in the inner ear .
- H3 Receptor Antagonism: More importantly, betahistine serves as a strong antagonist at H3 receptors. This antagonistic action increases the release of histamine and other neurotransmitters in the central nervous system (CNS), enhancing vestibular function and potentially reducing vertigo symptoms .
Increased Cochlear Blood Flow:
Research indicates that betahistine improves cochlear blood flow, which is crucial for maintaining inner ear health. It does this by relaxing precapillary sphincters in the microcirculation of the inner ear .
Pharmacokinetics
- Absorption: Betahistine is rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations within one hour when taken in a fasted state .
- Half-life: The mean elimination half-life is approximately 3 to 4 hours .
- Metabolism: It is metabolized primarily into 2-pyridylacetic acid and other metabolites, with some evidence suggesting that one metabolite, aminoethylpyridine, may also contribute to its therapeutic effects .
- Elimination: About 85-91% of betahistine is excreted via urine within 24 hours post-administration .
Case Studies and Trials
BEMED Trial:
A notable multicenter trial assessed the efficacy of betahistine in patients with Ménière's disease. Participants were randomized to receive either placebo or two doses of betahistine (48 mg or 72 mg daily) over nine months. The primary outcome measured was the frequency of vertigo attacks, which showed significant improvement in those receiving active treatment compared to placebo .
Meta-Analysis Findings:
A meta-analysis encompassing multiple studies indicated that approximately 60% of patients treated with betahistine reported symptom improvement compared to 46% in the placebo group. The odds ratio was calculated at 3.52, indicating a substantial therapeutic benefit .
Study Type | Sample Size | Treatment Duration | Betahistine Dose | Improvement Rate |
---|---|---|---|---|
BEMED Trial | 221 | 9 months | 48 mg/72 mg | Significant |
Meta-Analysis | 606 | Varies (1-8 weeks) | 32-48 mg | 60% |
Adverse Effects
Betahistine is generally well-tolerated, with side effects reported similarly between treatment and placebo groups (16% vs. 15%). Common adverse effects include headaches and gastrointestinal symptoms such as nausea and indigestion .
属性
IUPAC Name |
N-methyl-2-pyridin-2-ylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-9-7-5-8-4-2-3-6-10-8;/h2-4,6,9H,5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIWYFURBFSHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165582 | |
Record name | Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID8139951 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5579-84-0, 15430-48-5 | |
Record name | Betahistine dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5579-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015430485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betahistine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Betahistine hydrochloride?
A1: While the exact mechanism is not fully understood, this compound is believed to act as a weak agonist of histamine H1 receptors and an antagonist of histamine H3 receptors in the inner ear and central nervous system. [, ] This dual action is thought to improve blood flow in the vestibular system and reduce the excitability of vestibular neurons, ultimately alleviating vertigo symptoms. [, , ]
Q2: Does this compound affect cerebral blood flow?
A2: Research suggests that this compound can improve cerebral blood flow. Studies in animals have demonstrated an increase in basilar artery blood flow following this compound administration. [] Clinical studies have also shown that this compound can improve arterial hemodynamics and cerebral blood perfusion in patients with vertebrobasilar insufficiency. []
Q3: How does this compound compare to histamine in its effects on blood flow?
A3: Studies in anesthetized dogs showed that this compound and histamine phosphate both increased basilar artery blood flow and caused a decrease in systemic arterial blood pressure. [] This suggests that this compound may have similar vasodilatory effects to histamine in the cerebral circulation.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C8H12N2 • HCl and a molecular weight of 180.65 g/mol.
Q5: Can this compound be combined with other intravenous medications?
A5: Studies have investigated the stability of this compound in combination with other injectable medications. Research indicates that this compound is stable at room temperature for at least 6 hours when mixed with Injections of Ciwujia, Shenmai, Dengzhanhuasu, and Gegensu. []
Q6: Are there specific analytical techniques used to evaluate the stability of this compound?
A6: Yes, researchers use various methods to assess this compound stability, including visual observation for appearance changes, pH measurements, and high-performance liquid chromatography (HPLC) to monitor drug concentration over time. [, , , ]
Q7: What are some strategies for enhancing the delivery and bioavailability of this compound?
A7: Researchers are exploring various approaches to improve this compound delivery. These include developing sustained-release tablets using ion-exchange resins [] and formulating microspheres using the emulsification-solvent evaporation method. [] Transdermal delivery systems using microemulsions are also under investigation. []
Q8: What is the rationale for developing sustained-release formulations of this compound?
A8: The development of sustained-release this compound formulations aims to prolong drug release, potentially reducing dosing frequency and improving patient compliance. This approach could also minimize fluctuations in plasma drug levels, leading to more consistent therapeutic effects. [, , ]
Q9: What analytical techniques are commonly employed for the quantification of this compound in pharmaceutical formulations?
A9: Several analytical methods have been developed and validated for quantifying this compound. High-performance liquid chromatography (HPLC) [, , , , , ] is widely utilized, along with spectrophotometric methods. [] Other techniques include capillary electrophoresis with electrochemiluminescence detection [] and flow injection analysis based on post-chemiluminescence reactions. []
Q10: Why are multiple analytical methods developed for the same compound?
A10: Different analytical methods offer varying advantages in terms of sensitivity, selectivity, cost-effectiveness, and suitability for specific sample matrices. Therefore, researchers develop and validate multiple methods to ensure accurate and reliable quantification of this compound in various research and quality control settings. [, , , , , , , , ]
Q11: What are the primary clinical applications of this compound?
A11: this compound is primarily prescribed for managing Meniere's disease, a disorder of the inner ear that causes vertigo, tinnitus, and hearing loss. [, ] It is also used to treat other forms of vertigo, including vertebrobasilar insufficiency vertigo. [, , , ]
Q12: Has this compound demonstrated efficacy in treating vertigo associated with cervical issues?
A12: Research suggests potential benefits of this compound in managing cervical vertigo. A study examining patients with cervical vertigo due to atlantoaxial joint disorder found that those treated with this compound intravenous drips alongside manipulation therapy experienced greater improvements in vertigo symptoms compared to those receiving only this compound. []
Q13: What is the evidence for this compound's efficacy in treating dementia associated with vertebrobasilar insufficiency?
A13: A double-blind, placebo-controlled crossover study investigated the effects of this compound in patients experiencing dementia alongside symptoms of vertebrobasilar insufficiency. The study found significant improvements in neurologic and psychologic functions, particularly in areas like cognition, memory, language, and coordination, in patients receiving this compound compared to placebo. []
Q14: Are there any studies comparing this compound to other treatment options for vertigo?
A14: Yes, several studies have compared this compound to other treatments for vertigo. Some research suggests that this compound may be more effective than Salvia miltiorrhiza for vertigo treatment. [] Additionally, a study found that this compound combined with flunarizine tablets was more effective than flunarizine alone in treating vertebrobasilar insufficiency vertigo. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。